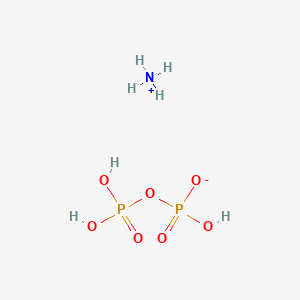
Monoammonium pyrophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le pyrophosphate de monoammonium est un composé inorganique de formule chimique (NH₄)₂H₂P₂O₇. Il s'agit d'un dérivé de l'acide pyrophosphorique et est couramment utilisé dans diverses applications industrielles et agricoles. Ce composé est connu pour sa stabilité et sa solubilité dans l'eau, ce qui en fait un composant précieux dans les engrais et autres formulations chimiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le pyrophosphate de monoammonium peut être synthétisé par réaction du phosphate d'ammonium avec l'acide phosphorique. La réaction implique généralement le chauffage d'un mélange de phosphate d'ammonium et d'acide phosphorique à une température où l'eau est éliminée, ce qui entraîne la formation de pyrophosphate de monoammonium.
Méthodes de production industrielles
Dans les milieux industriels, le pyrophosphate de monoammonium est produit en faisant réagir de l'ammoniac avec de l'acide phosphorique dans des conditions contrôlées. Le processus implique le contrôle minutieux de la température et du pH afin de garantir la formation du produit souhaité. Le composé résultant est ensuite purifié et cristallisé pour être utilisé dans diverses applications.
Analyse Des Réactions Chimiques
Types de réactions
Le pyrophosphate de monoammonium subit plusieurs types de réactions chimiques, notamment :
Hydrolyse : Il peut s'hydrolyser en présence d'eau pour former du phosphate d'ammonium et de l'acide phosphorique.
Décomposition : En chauffant, il se décompose pour libérer de l'ammoniac et de l'acide phosphorique.
Complexation : Il peut former des complexes avec des ions métalliques, ce qui est utile dans divers procédés industriels.
Réactifs et conditions courants
Hydrolyse : L'eau est le principal réactif et la réaction est généralement effectuée à température ambiante.
Décomposition : Un chauffage est nécessaire, généralement à des températures supérieures à 200 °C.
Complexation : Des sels métalliques tels que le chlorure de calcium ou le sulfate de magnésium sont utilisés comme réactifs.
Principaux produits formés
Hydrolyse : Phosphate d'ammonium et acide phosphorique.
Décomposition : Ammoniac et acide phosphorique.
Complexation : Complexes de pyrophosphate métallique.
Applications de la recherche scientifique
Le pyrophosphate de monoammonium a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme réactif dans diverses réactions chimiques et comme agent tampon.
Biologie : Employé dans la préparation de solutions tampons et comme source de nutriments dans les milieux de culture microbienne.
Médecine : Enquête sur son utilisation potentielle dans les formulations pharmaceutiques et comme composant dans les tests diagnostiques.
Industrie : Utilisé dans la production d'engrais, d'ignifugeants et comme agent dispersant dans les céramiques et les peintures.
Mécanisme d'action
Le mécanisme d'action du pyrophosphate de monoammonium implique sa capacité à libérer de l'ammoniac et de l'acide phosphorique lors de la décomposition. Ces produits peuvent ensuite participer à divers processus biochimiques et chimiques. Le composé peut également former des complexes avec des ions métalliques, ce qui peut influencer l'activité des enzymes et d'autres molécules biologiques.
Applications De Recherche Scientifique
Monoammonium pyrophosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a buffering agent.
Biology: Employed in the preparation of buffer solutions and as a nutrient source in microbial culture media.
Medicine: Investigated for its potential use in drug formulations and as a component in diagnostic assays.
Industry: Utilized in the production of fertilizers, fire retardants, and as a dispersing agent in ceramics and paints.
Mécanisme D'action
The mechanism of action of monoammonium pyrophosphate involves its ability to release ammonia and phosphoric acid upon decomposition. These products can then participate in various biochemical and chemical processes. The compound can also form complexes with metal ions, which can influence the activity of enzymes and other biological molecules.
Comparaison Avec Des Composés Similaires
Composés similaires
Phosphate de diammonium : Un autre composé de phosphate d'ammonium avec des applications similaires mais des propriétés chimiques différentes.
Phosphate de monoammonium : Un composé apparenté utilisé principalement comme engrais.
Polyphosphate d'ammonium : Une forme polymère de phosphate d'ammonium avec des chaînes étendues d'unités phosphate.
Unicité
Le pyrophosphate de monoammonium est unique en raison de sa structure chimique et de ses propriétés spécifiques, qui lui permettent de participer à une variété de réactions chimiques et de former des complexes stables avec des ions métalliques. Sa solubilité dans l'eau et sa stabilité dans diverses conditions en font un composé polyvalent pour les applications industrielles et de recherche.
Propriétés
Numéro CAS |
22690-73-9 |
|---|---|
Formule moléculaire |
H7NO7P2 |
Poids moléculaire |
195.01 g/mol |
Nom IUPAC |
azanium;phosphono hydrogen phosphate |
InChI |
InChI=1S/H3N.H4O7P2/c;1-8(2,3)7-9(4,5)6/h1H3;(H2,1,2,3)(H2,4,5,6) |
Clé InChI |
IYNIYQPKWZYHRQ-UHFFFAOYSA-N |
SMILES canonique |
[NH4+].OP(=O)(O)OP(=O)(O)[O-] |
Numéros CAS associés |
27796-66-3 13813-81-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















